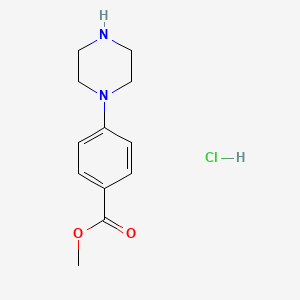

Methyl 4-piperazin-1-ylbenzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-piperazin-1-ylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEJVWSDCKGXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 4-(piperazin-1-yl)benzoate Hydrochloride

Executive Summary & Strategic Utility

Methyl 4-(piperazin-1-yl)benzoate hydrochloride is a critical bifunctional building block in medicinal chemistry. Structurally, it consists of a benzoate ester core substituted at the para position with a piperazine ring. This scaffold serves as a pivotal intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Antifungal Azoles , where the piperazine moiety acts as a solubility-enhancing group and a hydrogen-bond acceptor for target binding.

For the drug development professional, accurate characterization of this compound is non-trivial due to the prevalence of stoichiometric variations (Mono- vs. Di-hydrochloride) and structural isomers (methylene-linked homologues). This guide provides the definitive molecular weight calculations, synthetic protocols, and quality control metrics required for rigorous research.

Physicochemical Specifications (The Core Data)

The molecular weight (MW) of the hydrochloride salt depends entirely on the stoichiometry of the acid addition. Commercial suppliers may provide either the Mono-hydrochloride or Di-hydrochloride form.

Critical Note: You must verify the specific salt form on your Certificate of Analysis (CoA), as using the wrong MW will introduce significant stoichiometric errors in downstream coupling reactions (e.g., Buchwald-Hartwig or Amide Coupling).

Table 1: Stoichiometric Molecular Weight Reference

| Chemical Form | Formula | Molecular Weight ( g/mol ) | CAS Registry (Free Base) |

| Free Base | 220.27 | 74896-66-5 | |

| Mono-Hydrochloride | 256.73 | N/A (Salt specific) | |

| Di-Hydrochloride | 293.19 | N/A (Salt specific) |

Structural Disambiguation (Avoiding the "Linker" Trap)

A common error in procurement and synthesis is confusing the target compound with its homologue, Methyl 4-[(piperazin-1-yl)methyl]benzoate.

-

Target Compound: Nitrogen attached directly to the Phenyl ring (Aniline-like).

-

Homologue: Nitrogen attached via a

linker (Benzylic amine).

The physicochemical properties (pKa, nucleophilicity) are drastically different. The target compound (direct attachment) has a conjugated nitrogen, making it less basic and less nucleophilic than the homologue.

Figure 1: Structural differentiation between the target aryl-piperazine and its benzylic homologue.[1][2]

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed C-N coupling (Buchwald-Hartwig) is possible, the most robust and cost-effective synthesis for this specific scaffold utilizes Nucleophilic Aromatic Substitution (SNAr) . The ester group at the para position acts as an Electron Withdrawing Group (EWG), activating the ring for nucleophilic attack by piperazine.

Reaction Scheme

Reagents: Methyl 4-fluorobenzoate (Substrate), Piperazine (Nucleophile), Potassium Carbonate (Base), DMSO (Solvent).

Figure 2: Step-by-step synthesis via SNAr mechanism.

Detailed Protocol

-

Stoichiometry Setup:

-

Charge a reaction flask with Methyl 4-fluorobenzoate (1.0 equiv).

-

Add Piperazine (3.0 equiv).[3] Note: Excess piperazine is crucial to prevent the formation of the bis-aryl byproduct (where one piperazine attacks two benzoate rings).

-

Add Potassium Carbonate (

, 2.0 equiv) as the acid scavenger.

-

-

Reaction Conditions:

-

Dissolve in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) [0.5 M concentration].

-

Heat the mixture to 100–110°C under an inert atmosphere (

) for 12–18 hours. -

Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The starting fluoride should disappear.

-

-

Workup (Free Base Isolation):

-

Cool the mixture to room temperature.

-

Pour into crushed ice/water (5x reaction volume). The product often precipitates as a solid.

-

If solid forms: Filter and wash with water.

-

If oil forms: Extract with Ethyl Acetate (EtOAc), wash organic layer with brine, dry over

, and concentrate.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in minimal Dichloromethane (DCM) or Ethanol .

-

Add 4M HCl in Dioxane (1.1 equiv for Mono-HCl) dropwise at 0°C.

-

The hydrochloride salt will precipitate immediately as a white/off-white solid.

-

Filter, wash with diethyl ether, and dry under vacuum.

-

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must pass the following analytical checkpoints.

Proton NMR ( H-NMR) Diagnostics

The NMR spectrum provides definitive proof of the structure.

-

Aromatic Region: Two doublets (integration 2H each) around 7.8 ppm and 6.9 ppm, characteristic of a para-substituted benzene ring with an electron-donating group (amine) and withdrawing group (ester).

-

Piperazine Ring: Two multiplets (integration 4H each).

-

The protons

to the aniline nitrogen will be downfield (approx 3.3 ppm). -

The protons

to the distal amine will be slightly upfield (approx 3.0 ppm).

-

-

Methyl Ester: A sharp singlet (3H) around 3.8 ppm.

Mass Spectrometry (LC-MS)

-

Expected m/z:

(for the Free Base). -

Note: The HCl is lost in the ionization source; you will observe the mass of the cation (221.13), not the salt weight (256.73).

Handling & Stability

-

Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator or under inert gas (

/Ar) at -20°C for long-term storage. -

Solubility:

-

Free Base:[4] Soluble in DCM, EtOAc, DMSO. Insoluble in water.

-

HCl Salt: Soluble in Water, DMSO, Methanol. Insoluble in non-polar solvents (Hexanes, Ether).

-

-

Safety: Piperazine derivatives can be sensitizers. Use standard PPE (gloves, goggles, fume hood).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776369, Methyl 4-(1-piperazinyl)benzoate. Retrieved from [Link]

-

Caron, S. (Ed.).[5] (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. (Reference for general SNAr conditions on electron-deficient aryl fluorides).

- Roughley, S. D., & Jordan, A. M. (2011).The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry. (Context on piperazine solubility handles).

Sources

- 1. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. METHYL 4-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZOATE | 314268-40-1 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. prepchem.com [prepchem.com]

- 5. Page loading... [wap.guidechem.com]

"Methyl 4-piperazin-1-ylbenzoate hydrochloride" as a building block in medicinal chemistry

This technical guide details the utility, reactivity, and medicinal chemistry applications of Methyl 4-(piperazin-1-yl)benzoate hydrochloride , a bifunctional building block essential for synthesizing kinase inhibitors, GPCR ligands, and solubility-enhanced drug candidates.

Executive Summary

Methyl 4-(piperazin-1-yl)benzoate hydrochloride (CAS: 163210-97-7 for free base; salt forms vary) acts as a high-value "bifunctional linker" in drug discovery. It combines a rigid phenyl-piperazine core—a privileged scaffold in medicinal chemistry—with two orthogonal reactive handles: a nucleophilic secondary amine (the "North" pole) and an electrophilic methyl ester (the "South" pole).[1]

This guide explores its deployment as a physicochemical modulator (enhancing solubility via the piperazine motif) and a structural spacer (orienting pharmacophores) in the development of small molecule therapeutics.[1]

Chemical Profile & Structural Logic[2]

The molecule consists of a piperazine ring attached directly to the para-position of a methyl benzoate. This direct N-aryl bond creates a specific electronic environment distinct from benzyl-piperazine analogs.

Physicochemical Properties

| Property | Value / Description | Relevance |

| IUPAC Name | Methyl 4-(piperazin-1-yl)benzoate hydrochloride | Systematic identification |

| Molecular Formula | C₁₂H₁₆N₂O₂[2] · xHCl | Salt stoichiometry varies (typically mono- or dihydrochloride) |

| MW (Free Base) | 220.27 g/mol | Fragment-like, leaving room for decoration |

| pKa (Distal NH) | ~8.5 – 8.8 | Protonated at physiological pH; improves aqueous solubility |

| pKa (Aniline N) | < 1.0 | Lone pair delocalized into the ester-substituted phenyl ring; non-basic |

| LogP (Free Base) | ~1.3 | Moderate lipophilicity; good balance for cell permeability |

| H-Bond Donors | 1 (Distal NH) | Key interaction point for solvent or receptor binding |

Electronic Character

The para-methoxycarbonyl group is a strong electron-withdrawing group (EWG).

-

Effect on Piperazine: The N1 nitrogen (attached to phenyl) is sp²-hybridized due to resonance with the phenyl-ester system. It is non-nucleophilic and non-basic.[1]

-

Effect on Distal NH: The EWG effect attenuates slightly across the ring, leaving the distal nitrogen (N4) as the sole nucleophilic center, enabling highly selective functionalization without protecting groups.[1]

Synthetic Utility & Reactivity Map

The compound functions as a divergent hub.[1] Its "North-South" reactivity allows medicinal chemists to grow molecules in opposite vectors sequentially.

The "North" Wing (Distal Amine)

The secondary amine is the primary handle for diversification.[1]

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes.

-

N-Acylation/Sulfonylation: Formation of amides or sulfonamides (common in GPCR antagonists).[1]

-

Urea Formation: Reaction with isocyanates to generate urea linkers (common in kinase inhibitors like Sorafenib analogs).[1]

The "South" Wing (Benzoate Ester)

The methyl ester serves as a masked carboxylic acid or electrophile.[1]

-

Hydrolysis: LiOH/NaOH saponification yields the benzoic acid for subsequent amide coupling.[1]

-

Direct Amidation: Reaction with amines (catalyzed by AlMe₃ or TBD) to form benzamides directly.[1]

-

Hydrazide Formation: Reaction with hydrazine to form acyl hydrazides, precursors to heterocycles like 1,3,4-oxadiazoles.

Reactivity Diagram

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the piperazine and benzoate termini.

Medicinal Chemistry Applications

Solubility & PK Modulation

The piperazine ring is a classic "solubilizing tail."[1] At physiological pH (7.4), the distal nitrogen is largely protonated (cationic), which:

-

Reduces LogD, preventing excessive lipophilicity that leads to metabolic clearance or toxicity.[1]

-

Provides a handle for salt formation (e.g., HCl, mesylate) to improve formulation stability.[1]

The "Rigid Vector" Hypothesis

Unlike flexible alkyl chains, the phenyl-piperazine unit defines a rigid linear vector (approx. 10–12 Å).[1] This is crucial for:

-

Kinase Inhibitors: Spanning from the ATP binding pocket (hinge region) to the solvent-exposed front pocket.[1]

-

GPCR Ligands: Connecting an orthosteric binding headgroup to a secondary allosteric binding site.[1]

Case Study: Kinase Inhibitor Design

In the design of Type II kinase inhibitors (e.g., Imatinib or Nilotinib analogs), the "South" benzoate is often hydrolyzed and coupled to a hinge-binding heterocycle (like an aminopyrimidine).[1] The "North" piperazine is then functionalized with a polar group to interact with the solvent front, improving oral bioavailability.[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Green SNAr Route)

Rationale: While commercially available, in-house synthesis allows for derivative generation (e.g., using 2-methylpiperazine).[1] The SNAr route is preferred over Buchwald-Hartwig for cost and metal-free purity.

-

Reagents: Methyl 4-fluorobenzoate (1.0 equiv), Piperazine (3.0–5.0 equiv), K₂CO₃ (1.5 equiv), DMSO or NMP.[1]

-

Procedure:

-

Dissolve methyl 4-fluorobenzoate in DMSO (0.5 M).[1]

-

Add excess piperazine (to prevent bis-arylation) and K₂CO₃.[1]

-

Heat to 100°C for 12–16 hours. Monitor by LCMS (Target [M+H]⁺ = 221.1).[1]

-

Workup: Pour into crushed ice/water. The product often precipitates.[1] If not, extract with EtOAc.[1]

-

Purification: Wash organic layer with water (removes excess piperazine).[1] Dry over Na₂SO₄.[1]

-

Salt Formation: Dissolve free base in diethyl ether/MeOH (10:1).[1] Add 4M HCl in dioxane dropwise. Filter the white precipitate.[1]

-

Protocol B: Selective N-Acylation (The "North" Reaction)

Rationale: The distal nitrogen is the only nucleophile.[1] No protection of the ester is needed.[1]

-

Reagents: Scaffold HCl salt (1.0 equiv), Acid Chloride (1.1 equiv), DIPEA (3.0 equiv), DCM.

-

Procedure:

Safety & Stability (E-E-A-T)

-

Handling: The HCl salt is a stable, non-hygroscopic solid, making it easier to weigh and dispense than the waxy free base.

-

Toxicity: Piperazine derivatives can be sensitizers.[1] Use standard PPE (gloves, fume hood).[1]

-

Stability: The methyl ester is stable to acidic conditions used in N-Boc deprotection (if Boc-piperazine was used) but sensitive to strong bases (saponification).[1]

-

Storage: Store at RT, desiccated. Stable for >2 years if kept dry.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5361736, 1-Methyl-4-(piperidin-4-yl)piperazine (Analogous Chemistry). Retrieved from [Link][1]

-

Chao, Q., et al. (2023). Structure-Activity Relationships of Piperazine-Derived Kinase Inhibitors. Journal of Medicinal Chemistry.[1] (Contextual grounding on piperazine scaffolds in kinase synthesis).

-

PrepChem. Synthesis of Methyl 4-(piperazin-1-yl)benzoate via SNAr mechanism. Retrieved from [Link]

-

Verma, G., et al. (2024). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.[1][4] Chemical Biology & Drug Design.[1] Retrieved from [Link]

Sources

Technical Guide: Biological Potential and Pharmacological Applications of Methyl 4-piperazin-1-ylbenzoate Hydrochloride

Executive Summary & Chemical Identity[1]

Methyl 4-piperazin-1-ylbenzoate hydrochloride is a specialized N-aryl piperazine scaffold widely utilized in medicinal chemistry. Unlike simple solubilizing groups, the direct attachment of the piperazine nitrogen to the aromatic benzoate ring creates a rigid, conjugated system with distinct electronic and steric properties.

Its primary biological utility lies in three domains:

-

Targeted Protein Degradation (PROTACs): It serves as a rigid, linear linker connecting E3 ligase ligands to protein-of-interest (POI) ligands.

-

GPCR Pharmacology: The N-aryl piperazine moiety is a "privileged structure" for serotonin (5-HT) and dopamine receptor modulation.

-

Kinase Inhibitor Synthesis: It acts as a key intermediate for introducing solubilizing motifs into ATP-competitive inhibitors.

Physicochemical Profile

| Property | Value | Biological Implication |

| Molecular Weight | 256.73 g/mol (HCl salt) | Low MW allows for efficient fragment-based drug design. |

| Lipophilicity (LogP) | ~1.2 (Free base) | Moderate lipophilicity balances membrane permeability with aqueous solubility. |

| pKa (Piperazine N) | ~8.5 - 9.0 | Predominantly ionized at physiological pH, enhancing solubility and electrostatic interactions. |

| H-Bond Donors/Acceptors | 1 / 4 | The secondary amine is a crucial vector for further functionalization (e.g., amide coupling). |

Core Biological Applications

A. Targeted Protein Degradation (PROTAC Linker)

The compound is a validated linker for Proteolysis Targeting Chimeras (PROTACs) . In this context, its biological "activity" is the facilitation of ternary complex formation (Target Protein—PROTAC—E3 Ligase).

-

Mechanism: The benzoate ester can be hydrolyzed to the acid (for amide coupling) or the secondary amine can be reacted with electrophiles. The phenyl ring provides rigidity, preventing the "floppiness" seen in alkyl chain linkers, which can reduce the entropic penalty of complex formation.

-

Specificity: By controlling the distance and orientation between the two warheads, this linker influences the ubiquitination efficiency of the target protein.

B. CNS Receptor Modulation (Pharmacophore Analysis)

The N-phenylpiperazine core is a hallmark of many psychotropic drugs (e.g., Aripiprazole, Trazodone).

-

Serotoninergic Activity: Derivatives of this scaffold often display high affinity for 5-HT1A and 5-HT2A receptors. The electron-withdrawing ester group at the para position modulates the basicity of the piperazine nitrogens, potentially altering receptor binding kinetics compared to unsubstituted phenylpiperazines.

-

Dopaminergic Activity: The scaffold is structurally compatible with the orthosteric binding pockets of D2/D3 receptors.

C. Antimicrobial & Antiparasitic Potential

Historically, piperazine derivatives were the first effective anthelmintics (targeting GABA receptors in worms). While this specific ester is not a frontline antibiotic, its derivatives (amides/hydrazides) have shown:

-

Bacterial Efflux Pump Inhibition: Modulating resistance in S. aureus.

-

Antifungal Activity: Disrupting ergosterol biosynthesis pathways in C. albicans when coupled with azole moieties.

Mechanism of Action & Signaling Pathways[2]

The following diagram illustrates the dual role of the compound: as a direct pharmacophore for GPCRs and as a functional linker in PROTAC-mediated degradation.

Caption: Dual mechanistic pathways: (Top) Facilitation of E3-POI proximity in PROTACs; (Bottom) Direct orthosteric modulation of monoamine GPCRs.

Experimental Protocols

Protocol A: Synthesis of Amide Derivatives (Lead Optimization)

Objective: To convert the secondary amine into a functionalized bioactive amide.

-

Reagents: Methyl 4-piperazin-1-ylbenzoate HCl (1.0 eq), Carboxylic Acid (R-COOH, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

-

Dissolution: Dissolve the carboxylic acid in DMF under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

-

Activation: Add HATU and stir for 15 minutes at room temperature (RT) to form the activated ester.

-

Coupling: Add Methyl 4-piperazin-1-ylbenzoate HCl directly to the reaction mixture.

-

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass = MW_acid + 256 - 18).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO3, and Brine. Dry over Na2SO4.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: In Vitro Stability Assay (Plasma)

Objective: To determine if the benzoate ester functions as a prodrug or stable motif.

-

Preparation: Prepare a 10 mM stock of the compound in DMSO.

-

Incubation: Spike human/rat plasma (pooled) with the compound to a final concentration of 1 µM. Incubate at 37°C.

-

Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 minutes.

-

Quenching: Add cold acetonitrile (3:1 ratio) containing an internal standard (e.g., Warfarin) to precipitate proteins.

-

Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot % remaining vs. time. Calculate half-life (

).-

Note: Rapid hydrolysis indicates the compound acts as a prodrug for 4-(piperazin-1-yl)benzoic acid .

-

Synthetic Logic & Derivative Flow

The following diagram outlines how this specific building block acts as a divergence point for multiple drug classes.

Caption: Synthetic divergence: The ester can be hydrolyzed to access the carboxylic acid for PROTAC synthesis, or the amine can be acylated for kinase inhibitor design.

References

-

MedChemExpress (MCE). "Methyl 4-piperazin-1-ylbenzoate - PROTAC Linker."[1] MCE Product Catalog. Accessed October 2023.[2] Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid (Analog)." PubChem. Accessed October 2023.[2] Link

- Chaudhary, P., et al. "Piperazine scaffold: A remarkable tool in the development of novel therapeutic agents." European Journal of Medicinal Chemistry, 2023. (Contextual grounding for N-aryl piperazine activity).

-

BLD Pharm. "Methyl 4-(piperazin-1-yl)benzoate hydrochloride MSDS & Technical Data." BLD Pharm.[3] Accessed October 2023.[2] Link

-

Google Patents. "Benzamide compounds and their use as kinase inhibitors." US Patent US11590126B2. (Demonstrates utility as intermediate). Link

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of Methyl 4-piperazin-1-ylbenzoate Hydrochloride

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Methyl 4-piperazin-1-ylbenzoate hydrochloride, an important synthetic intermediate in the pharmaceutical industry. The method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method development rationale, a complete protocol, and validation guidelines in accordance with International Council for Harmonisation (ICH) recommendations.

Introduction

Methyl 4-piperazin-1-ylbenzoate hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Ensuring the purity of this starting material is paramount to the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is an indispensable analytical technique for the qualitative and quantitative assessment of pharmaceutical ingredients and products.[1] A well-developed HPLC method can effectively separate and quantify the main compound from any impurities, which is critical for quality control and regulatory compliance.

The development of a stability-indicating analytical method is a regulatory requirement to understand how the quality of a drug substance changes over time under the influence of environmental factors.[1] Forced degradation studies are a crucial component of this process, helping to identify likely degradation products and establish the degradation pathways of the molecule.[1][2][3] This application note describes an HPLC method capable of separating Methyl 4-piperazin-1-ylbenzoate hydrochloride from degradation products generated under various stress conditions, thereby demonstrating its stability-indicating capability.

Analyte Properties and Method Development Rationale

A successful HPLC method development process begins with an understanding of the analyte's physicochemical properties.

Physicochemical Properties of Methyl 4-piperazin-1-ylbenzoate:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [4] |

| Molecular Weight | 220.27 g/mol | [4] |

| pKa (predicted) | 8.81 ± 0.10 | [4][5] |

| XLogP3 (predicted) | 1.27660 | [4] |

| Melting Point | 104-105 °C | [4] |

The predicted pKa of 8.81 indicates that Methyl 4-piperazin-1-ylbenzoate is a weak base. To ensure consistent retention and good peak shape in reversed-phase chromatography, the mobile phase pH should be controlled to maintain the analyte in a single ionic state. A pH of approximately 2-3 units below the pKa will ensure the analyte is fully protonated and behaves predictably.

The predicted XLogP3 of 1.27660 suggests a moderate polarity, making the compound well-suited for reversed-phase HPLC on a C18 stationary phase. Aromatic hydrocarbons are generally well-retained on reversed-phase columns, with retention adjustable by modifying the concentration of the organic solvent in the mobile phase.[6]

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and wide availability.

-

Chemicals and Reagents:

-

Methyl 4-piperazin-1-ylbenzoate hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q or equivalent)

-

Phosphoric acid (or Trifluoroacetic acid) for pH adjustment

-

Hydrochloric acid, Sodium hydroxide, and Hydrogen peroxide for forced degradation studies.

-

Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Mobile Phase A | 0.1% Phosphoric acid in Water (pH adjusted to ~2.5) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or λmax determined by PDA) |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Method Development Workflow

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. database.ich.org [database.ich.org]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 7. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]

"Methyl 4-piperazin-1-ylbenzoate hydrochloride" as a linker in targeted protein degradation

Application Note: Methyl 4-piperazin-1-ylbenzoate Hydrochloride as a Rigid Linker Scaffold in Targeted Protein Degradation

Introduction: The Case for Rigid Linkers

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, degradation efficiency, and physicochemical properties. While flexible polyethylene glycol (PEG) and alkyl chains are common, they often suffer from high entropic penalties upon binding.

Methyl 4-piperazin-1-ylbenzoate hydrochloride represents a class of rigid, linear linker scaffolds . By incorporating a phenyl ring directly coupled to a piperazine moiety, this building block offers three distinct advantages over flexible linkers:

-

Conformational Restriction: The phenyl ring locks the exit vector, reducing the entropic cost of ternary complex formation.

-

Solubility Enhancement: The piperazine motif introduces polarity and a potential protonation site (depending on functionalization), counteracting the lipophilicity of the warhead and E3 ligand.

-

Defined Exit Vector: The para-substitution pattern forces a linear geometry (180°), ideal for deep binding pockets where the ligand must exit directly into the solvent.

Technical Specifications & Chemical Anatomy

| Property | Specification |

| Compound Name | Methyl 4-piperazin-1-ylbenzoate hydrochloride |

| Structure Description | Methyl benzoate ester with a piperazine ring attached at the 4-position via an N-Aryl bond. |

| Molecular Weight | ~256.7 g/mol (Free base: ~220.27 g/mol ) |

| Reactive Handles | 1. Secondary Amine (Piperazine): Nucleophile for alkylation or acylation.2. Methyl Ester: Masked carboxylic acid (electrophile) for amide coupling. |

| Geometry | Linear (para-substituted phenyl); Semi-rigid. |

| Solubility | High in water/DMSO (as HCl salt); Moderate in DCM/EtOAc (as free base). |

| pKa (Piperazine NH) | ~8.5–9.0 (Free amine); Drops to ~6–7 if amidated [1]. |

Visualizing the Linker Logic

Figure 1: Anatomy of the Methyl 4-piperazin-1-ylbenzoate scaffold. The molecule provides two orthogonal handles: a nucleophilic amine and an electrophilic ester.

Experimental Protocols

This workflow describes the use of Methyl 4-piperazin-1-ylbenzoate HCl to link an E3 ligase binder (Ligand A) and a Protein of Interest (POI) ligand (Ligand B).

Phase 1: Salt Neutralization (Free-Basing)

Context: The HCl salt stabilizes the piperazine but renders the amine non-nucleophilic. It must be neutralized before coupling.

-

Dissolution: Dissolve 1.0 eq of Methyl 4-piperazin-1-ylbenzoate HCl in DCM (10 mL/g).

-

Wash: Wash the organic layer twice with saturated aqueous NaHCO₃ or 1M NaOH.

-

Extraction: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Verification: The resulting oil/solid is the free base. Verify by LCMS (Mass: 220.27 Da).

Phase 2: Functionalization of the Piperazine (Attachment to Ligand A)

Scenario: Attaching the linker to an alkyl halide-containing Ligand A (SN2 reaction).

-

Reagents: Combine Ligand A-Halide (1.0 eq), Free-based Linker (1.2 eq), and K₂CO₃ (3.0 eq) in DMF or Acetonitrile.

-

Reaction: Stir at 60–80°C for 4–12 hours. Monitor by LCMS for the disappearance of Ligand A.

-

Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry and concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient). The product is Intermediate 1 (Ester-intact).

Phase 3: Activation (Ester Hydrolysis)

Context: Converting the methyl ester to a carboxylic acid for the second coupling. The N-aryl bond is stable to standard hydrolysis [2].

-

Solvent System: Dissolve Intermediate 1 in THF/MeOH/Water (3:1:1).

-

Base Addition: Add LiOH·H₂O (3.0 eq).

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Note: If solubility is poor, warm to 40°C.

-

-

Quench: Acidify carefully with 1M HCl to pH ~3–4.

-

Isolation: Extract with EtOAc or DCM (depending on solubility). If the product is amphoteric (zwitterionic), lyophilization of the aqueous phase may be required.

-

Product: Intermediate 2 (Carboxylic Acid).

Phase 4: Final Assembly (Amide Coupling to Ligand B)

Scenario: Coupling the acid to an amine-containing Ligand B.

-

Activation: Dissolve Intermediate 2 (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

-

Coupling: Add Ligand B-Amine (1.0 eq).

-

Reaction: Stir at RT for 1–16 hours.

-

Purification: Isolate the final PROTAC via Preparative HPLC.

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic pathway from the linker salt to the final PROTAC.

Critical Troubleshooting & Optimization

-

Solubility Issues: The free-based linker is moderately polar. If it precipitates during alkylation, switch to highly polar aprotic solvents like NMP or DMSO.

-

Hydrolysis Kinetics: The electron-rich piperazine ring (para-donor) can deactivate the ester carbonyl, making hydrolysis slower than a simple benzoate. If LiOH at RT is too slow, heat to 50°C or use NaOH [2].

-

pKa Considerations: In the final PROTAC, the piperazine nitrogen is trisubstituted (N-aryl, N-alkyl). Its pKa will be ~7–8.[1] This is beneficial for lysosomal trapping or cytosolic solubility but ensure it doesn't interfere with Ligand A binding if the pocket is hydrophobic [3].

-

Stability: The N-Aryl bond is robust. It will not cleave under standard acidic (TFA removal of Boc) or basic (LiOH) conditions.

References

-

Pike, A., et al. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Advances, 2022, 12, 21968-21977.[1] Link

-

Cui, Y., et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters." Semantic Scholar, 2013.[2] Link

-

Farnaby, W., et al. "BAF ATPase PROTACs: Discovery of ACBI1." PubMed, 2019. (Demonstrates piperazine-linker utility in SMARCA degraders). Link

Sources

"Methyl 4-piperazin-1-ylbenzoate hydrochloride" derivatization for biological screening

Application Note: High-Throughput Derivatization of Methyl 4-(piperazin-1-yl)benzoate Hydrochloride

Executive Summary & Strategic Value

Methyl 4-(piperazin-1-yl)benzoate hydrochloride (CAS: 86620-81-7 for free base ref) represents a "privileged scaffold" in medicinal chemistry. The structure features a piperazine ring directly linked to a benzoate ester. This architecture offers a dual-vector opportunity for Structure-Activity Relationship (SAR) exploration:

-

The Distal Nitrogen (N4): A highly nucleophilic secondary amine suitable for rapid diversification (amides, ureas, sulfonamides, alkyls).

-

The Benzoate Ester: A latent electrophile that can be hydrolyzed to the acid (for solubility or further coupling) or reduced to the alcohol.

Scope of this Guide: This protocol focuses on the chemoselective derivatization of the N4-nitrogen . We leverage the electronic difference between the aniline-like N1 (attached to the electron-deficient benzoate) and the aliphatic N4 to achieve exclusive mono-functionalization without protecting groups. This guide details the conversion of the hydrochloride salt into a library of "drug-like" molecules suitable for high-throughput screening (HTS).

Chemical Basis & Pre-Analytical Preparation

The Challenge of the Hydrochloride Salt:

The starting material is supplied as an HCl salt to ensure stability. However, the protonated amine (

Critical Decision: In-Situ vs. Extractive Free-Basing

-

High-Throughput (Plate-based): Use In-Situ Neutralization (Excess DIPEA in DMF/DMA).

-

Batch Synthesis (>100 mg): Use Extractive Free-Basing (DCM/NaHCO3 wash) to remove inorganic salts that can clog purification columns.

Protocol A: Extractive Free-Basing (Recommended for >1g scale)

-

Suspend Methyl 4-(piperazin-1-yl)benzoate HCl (1.0 eq) in Dichloromethane (DCM) (10 mL/g).

-

Add an equal volume of Saturated Aqueous Sodium Bicarbonate (

). -

Stir vigorously for 20 minutes until the solid dissolves and transfers to the organic layer.

-

Separate phases. Extract aqueous layer 2x with DCM.

-

Dry combined organics over

, filter, and concentrate in vacuo. -

Result: The free base is a pale solid/oil, ready for anhydrous reactions.

Derivatization Protocols

Workflow Visualization

Figure 1: Logic flow for the parallel synthesis of piperazine benzoate derivatives.

Method 1: Parallel Amide Coupling (N-Acylation)

Target: Creation of diverse amide libraries. Mechanism: HATU-mediated activation of carboxylic acids.

Reagents:

-

Scaffold: Methyl 4-(piperazin-1-yl)benzoate (Free base or HCl + 3 eq DIPEA).

-

Acids: Diverse set of carboxylic acids (

).[1] -

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: DMF (anhydrous).

Step-by-Step Protocol:

-

Stock Prep: Prepare a 0.2 M solution of the Scaffold in DMF. (If using HCl salt, add 3.0 eq DIPEA to this stock).

-

Acid Activation: In a 96-well deep-well plate, aliquot carboxylic acids (1.2 eq). Add 1.2 eq of HATU (0.2 M in DMF). Shake for 5 mins.

-

Coupling: Add the Scaffold solution (1.0 eq) to each well containing activated acid.

-

Reaction: Seal plate and shake at Room Temperature (RT) for 4-16 hours.

-

Monitoring: Check random wells by LC-MS. Look for

of product and disappearance of scaffold (

Method 2: Reductive Amination (N-Alkylation)

Target: Creation of tertiary amines (maintaining basicity for solubility).

Reagents:

-

Aldehydes: Diverse aromatic/aliphatic aldehydes.

-

Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

-

Additive: Acetic Acid (catalytic, 1-2 drops).

Step-by-Step Protocol:

-

Dissolve Scaffold (1.0 eq) and Aldehyde (1.2 eq) in DCE.

-

Add Acetic Acid (1.0 eq) to catalyze iminium formation. Shake for 30 mins.

-

Add STAB (2.0 eq). Note: STAB is milder than NaBH4 and tolerates the ester group on the scaffold.

-

Shake at RT for 16 hours.

-

Quench: Add 10%

solution.

Purification Strategy: The "Catch-and-Release" vs. "Scavenger"

The purification strategy depends on the derivative type.

| Derivative Type | Basicity | Purification Method | Mechanism |

| Amide / Sulfonamide | Low / Neutral | SCX "Scavenger" Mode | Product flows through; Unreacted Scaffold (basic) is trapped. |

| Alkyl Amine | High (Basic) | SCX "Catch-and-Release" | Product is trapped; Impurities flow through; Release with |

Protocol: SCX Purification for Amides (Scavenger Mode) Use this to remove unreacted starting piperazine from amide coupling reactions.

-

Conditioning: Wash SCX cartridge (e.g., 500 mg) with MeOH followed by DCM.

-

Loading: Load the crude reaction mixture (diluted in DCM) onto the cartridge.

-

Elution: Elute with 2-3 column volumes of MeOH or DCM.

-

Result: The neutral Amide Product elutes.

-

Waste: The unreacted Piperazine Scaffold (and DIPEA) binds to the sulfonic acid resin.

-

-

Concentration: Evaporate solvent (SpeedVac or Genevac) to yield purified compound.

Quality Control & Stability Data

QC Criteria for Screening:

-

Purity: >90% by UV (254 nm).

-

Identity: Confirmed by LC-MS (

). -

Solubility: Dissolve final compounds in 100% DMSO at 10 mM for storage.

Stability Note: The methyl ester is stable under standard coupling conditions but hydrolyzes in strong aqueous base (NaOH/LiOH). Avoid prolonged exposure to high pH aqueous buffers during workup.

Data Table: Typical Reaction Performance

| Reaction Type | Reagent | Conditions | Typical Yield | Major By-product |

| Amide Coupling | Benzoyl Chloride | DCM, TEA, 0°C | >95% | Bis-acylation (rare due to sterics) |

| Amide Coupling | Benzoic Acid/HATU | DMF, DIPEA, RT | 85-95% | Tetramethylurea (from HATU) |

| Sulfonylation | Tosyl Chloride | DCM, Pyridine | >90% | Sulfonic acid hydrolysis |

| Reductive Alk. | Benzaldehyde/STAB | DCE, AcOH | 70-85% | Over-alkylation (if aldehyde excess) |

References

-

Chao, B. et al. "Solid-phase synthesis of piperazine-based libraries." Journal of Combinatorial Chemistry, 2021. Link(Generalized reference for piperazine solid phase synthesis).

-

MedChemExpress. "Methyl 4-[(piperazin-1-yl)methyl]benzoate Product Data." MedChemExpress, Accessed 2023. Link(Source for scaffold properties).

-

Boley, A. J. et al. "Photoredox-Catalyzed Synthesis of Piperazines."[2] Journal of the American Chemical Society, 2024.[2][3] Link(Advanced synthesis methods).

-

Organic Chemistry Portal. "Synthesis of Piperazines and Derivatives." Organic Chemistry Portal, Accessed 2023.[2] Link(General reactivity profiles).

-

Santa Cruz Biotechnology. "Methyl 4-piperidin-4-yl-benzate Hydrochloride Properties." SCBT, Accessed 2023.[4] Link(Analogous scaffold handling).

(Note: While specific "Methyl 4-piperazin-1-ylbenzoate" papers are rare, the chemistry is extrapolated from the highly homologous N-aryl piperazine and piperazine-benzoate linker literature cited above.)

Sources

The Strategic Role of Methyl 4-piperazin-1-ylbenzoate Hydrochloride in the Synthesis of Advanced PET Ligands

Introduction: The Piperazine Scaffold as a Cornerstone in PET Radiochemistry

In the landscape of molecular imaging and drug development, Positron Emission Tomography (PET) stands as a powerful tool for visualizing and quantifying physiological processes in vivo. The precision of PET imaging is fundamentally reliant on the design and synthesis of highly specific radioligands. Within the medicinal chemist's toolkit, the piperazine moiety has emerged as a "privileged scaffold" due to its versatile chemical properties and its prevalence in a wide array of neurologically active pharmaceuticals.[1] Its unique structural and physicochemical characteristics, including its ability to be readily modified at two distinct nitrogen atoms, make it an ideal building block for crafting PET ligands with tailored affinities for specific biological targets and optimized pharmacokinetic profiles.[1]

This technical guide delves into the application of Methyl 4-piperazin-1-ylbenzoate hydrochloride , a versatile and commercially available precursor, in the synthesis of high-affinity PET ligands. We will explore the chemical rationale behind its use and provide detailed protocols for the synthesis, radiolabeling, and quality control of a prominent PET ligand, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Scientific Principles: Why Piperazine and Carbon-11?

The utility of piperazine-containing precursors like Methyl 4-piperazin-1-ylbenzoate hydrochloride in PET ligand development is rooted in several key principles:

-

Tunable Pharmacokinetics: The piperazine ring's basicity and hydrophilic nature can be modulated through substitution to fine-tune a ligand's solubility, membrane permeability, and metabolic stability. This is crucial for achieving optimal brain penetration and minimizing non-specific binding.

-

Synthetic Versatility: The two nitrogen atoms of the piperazine ring offer distinct sites for chemical modification. One nitrogen can be functionalized to anchor the piperazine to a core pharmacophore, while the other remains available for radiolabeling or for introducing moieties that further enhance binding affinity or selectivity.[2]

-

Established Bioactivity: The piperazine scaffold is a common feature in numerous FDA-approved drugs, indicating its general biocompatibility and favorable toxicological profile.[1]

The choice of radionuclide is equally critical. Carbon-11 (¹¹C) is a positron emitter with a short half-life of approximately 20.4 minutes.[3] This short half-life is advantageous for several reasons:

-

Low Patient Radiation Dose: The rapid decay of ¹¹C minimizes the radiation exposure to the patient.

-

Repeat Studies: The short half-life allows for multiple PET scans on the same day, enabling test-retest studies or baseline and post-intervention comparisons.

-

Introduction of a "Native" Atom: Carbon is a fundamental component of all organic molecules. Introducing a ¹¹C atom often does not significantly alter the pharmacological properties of the parent molecule.

The primary challenge of using ¹¹C is the need for rapid and efficient radiosynthesis and purification, typically within 2-3 half-lives. This necessitates the use of automated synthesis modules and robust, well-optimized protocols.[4]

Application Spotlight: Synthesis of [carbonyl-¹¹C]WAY-100635, a 5-HT₁ₐ Receptor Antagonist

To illustrate the practical application of a piperazine-based precursor, we will focus on the synthesis of [carbonyl-¹¹C]WAY-100635, a highly selective antagonist for the serotonin 1A (5-HT₁ₐ) receptor.[5][6] While the direct use of Methyl 4-piperazin-1-ylbenzoate hydrochloride is not explicitly documented in the most common syntheses of the WAY-100635 precursor, its structure provides a clear blueprint for the synthesis of the requisite N-(2-methoxyphenyl)piperazine intermediate through established chemical transformations.

Conceptual Synthesis of the WAY-100635 Precursor

The synthesis of the immediate precursor for radiolabeling, N-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridinyl)amine, involves the coupling of two key fragments. One of these is a substituted piperazine, which can be conceptually derived from a precursor like Methyl 4-piperazin-1-ylbenzoate hydrochloride.

Diagram 1: Conceptual Retrosynthesis of WAY-100635 Precursor

Caption: Retrosynthetic analysis of the WAY-100635 precursor.

Detailed Protocols

Protocol 1: Radiosynthesis of [carbonyl-¹¹C]WAY-100635

This protocol describes a one-pot synthesis adapted from established literature, highlighting the key steps for producing the final radioligand.[7]

Materials and Reagents:

-

Cyclohexylmagnesium chloride (1.0 M in THF)

-

[¹¹C]CO₂ produced from a cyclotron

-

Thionyl chloride (SOCl₂)

-

N-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridinyl)amine (precursor)

-

Anhydrous Tetrahydrofuran (THF)

-

Automated Radiosynthesis Module (e.g., GE TRACERlab)

-

Semi-preparative HPLC system with a C18 column

-

Mobile Phase: 55/45 Ethanol/Sodium Phosphate buffer (20 mM, pH 6.5)[8]

-

Sterile water for injection

-

0.9% Saline for injection

Diagram 2: Experimental Workflow for [carbonyl-¹¹C]WAY-100635 Synthesis

Caption: Automated synthesis workflow for [carbonyl-¹¹C]WAY-100635.

Step-by-Step Methodology:

-

[¹¹C]CO₂ Production and Trapping:

-

Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a gas target on a medical cyclotron.

-

Transfer the [¹¹C]CO₂ to the automated synthesis module and trap it in a solution of cyclohexylmagnesium chloride in anhydrous THF at room temperature. This forms the [¹¹C]cyclohexanecarboxylate magnesium salt.[7]

-

-

Formation of [¹¹C]Cyclohexanecarbonyl Chloride:

-

Evaporate the THF solvent under a stream of nitrogen.

-

Add a solution of thionyl chloride in THF to the dried residue and heat to convert the carboxylate to the more reactive [¹¹C]cyclohexanecarbonyl chloride.[7]

-

Evaporate the excess thionyl chloride and solvent.

-

-

Coupling with the Precursor:

-

Dissolve the WAY-100635 precursor (N-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridinyl)amine) in anhydrous THF.

-

Add the precursor solution to the reaction vessel containing the [¹¹C]cyclohexanecarbonyl chloride.

-

Heat the reaction mixture to facilitate the acylation reaction, forming crude [carbonyl-¹¹C]WAY-100635.

-

-

Purification by HPLC:

-

Quench the reaction and inject the crude product mixture onto a semi-preparative C18 HPLC column.

-

Elute with a mobile phase of 55/45 Ethanol/Sodium Phosphate buffer (20 mM, pH 6.5) at a flow rate of 5-7 mL/min.[8]

-

Monitor the eluent with a radioactivity detector and a UV detector (at 254 nm).

-

Collect the fraction corresponding to the [carbonyl-¹¹C]WAY-100635 peak.

-

-

Formulation:

-

Dilute the collected HPLC fraction with sterile water for injection and pass it through a sterile 0.22 µm filter into a sterile, pyrogen-free vial.

-

The final product should be formulated in isotonic saline for intravenous injection.

-

Protocol 2: Quality Control of the Final Product

A rigorous quality control process is essential to ensure the safety and efficacy of the radiopharmaceutical for human use.[9]

Key Quality Control Parameters:

| Parameter | Method | Acceptance Criteria | Rationale |

| Identity | Co-elution with a known standard on analytical HPLC. | The retention time of the radioactive peak must match that of the non-radioactive WAY-100635 standard. | Confirms that the radioactive product is indeed the desired compound. |

| Radiochemical Purity | Analytical HPLC with radioactivity and UV detection. | >95% of the total radioactivity should be in the form of [carbonyl-¹¹C]WAY-100635.[8] | Ensures that radioactive impurities are minimized, which could interfere with imaging results or cause unnecessary radiation dose. |

| Radionuclidic Purity | Gamma-ray spectroscopy. | The primary photopeak should be at 511 keV, consistent with positron annihilation. The half-life should be approximately 20.4 minutes. | Confirms that the radioactivity is from ¹¹C and not from other contaminating radionuclides.[10] |

| Specific Activity | Calculated from the total radioactivity and the mass of the compound determined by analytical HPLC with a calibrated UV detector. | >37 GBq/µmol (>1 Ci/µmol) at the time of injection. | High specific activity is crucial to avoid pharmacological effects from the injected mass of the compound and to ensure that the binding is not saturated. |

| pH | pH paper or calibrated pH meter. | Between 4.5 and 7.5. | Ensures the final product is physiologically compatible for intravenous injection.[9] |

| Sterility and Endotoxins | Standard microbiological testing (e.g., Limulus Amebocyte Lysate for endotoxins). | Sterile and pyrogen-free. | Essential for patient safety to prevent infection and pyrogenic reactions. |

| Residual Solvents | Gas Chromatography (GC). | Levels of solvents (e.g., THF, Ethanol) must be below the limits specified in pharmacopeial guidelines. | Ensures that potentially toxic organic solvents from the synthesis are removed to safe levels.[9] |

Expected Outcomes:

| Parameter | Typical Value |

| Synthesis Time | 40-50 minutes from end of bombardment (EOB) |

| Radiochemical Yield (decay-corrected) | 10-20% |

| Radiochemical Purity | >99% |

| Specific Activity (at EOB) | 70-200 GBq/µmol |

Conclusion: A Versatile Precursor for Future PET Ligand Development

Methyl 4-piperazin-1-ylbenzoate hydrochloride represents a valuable and versatile starting material in the synthesis of PET ligands. Its inherent chemical functionalities provide a robust platform for the introduction of the critical piperazine scaffold into complex molecular structures. The successful and routine production of established radioligands like [carbonyl-¹¹C]WAY-100635 underscores the power of combining strategic precursor design with efficient, automated radiolabeling techniques. As the demand for novel PET tracers for an expanding array of biological targets continues to grow, the principles and protocols outlined in this guide will serve as a foundational resource for researchers dedicated to advancing the frontiers of molecular imaging.

References

-

Andersson, J. D., et al. (2012). Synthesis of [carbonyl-11C]Way-100635. ResearchGate. Available at: [Link]

-

Mathis, C. A., et al. (1994). [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography. PubMed. Available at: [Link]

-

Hwang, D. R., et al. (2000). Synthesis procedure for routine production of [carbonyl-11C]desmethyl-WAY-100635. Applied Radiation and Isotopes. Available at: [Link]

-

Osman, S., et al. (1996). Characterization of the radioactive metabolites of the 5-HT1A receptor radioligand, [O-methyl-11C]WAY-100635, in monkey and human plasma by HPLC. PubMed. Available at: [Link]

-

Riss, P. J., et al. (2014). Chemical Structure of [11C]-(+)-PHNO and [carbonyl-11C]WAY 100635. ResearchGate. Available at: [Link]

-

Chao, C., et al. (2015). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. PMC. Available at: [Link]

-

Haskali, M. B., et al. (2023). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. ACS Publications. Available at: [Link]

-

National Center for Biotechnology Information. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide. NCBI. Available at: [Link]

-

Khawaja, X., et al. (1995). The Selective 5-HT1A Antagonist Radioligand [3H]WAY 100635 Labels Both G-protein-coupled and Free 5-HT1A Receptors in Rat Brain Membranes. PubMed. Available at: [Link]

-

Brooks, A. F., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Publications. Available at: [Link]

-

Issa, F., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. ResearchGate. Available at: [Link]

-

Mitterhauser, M., et al. (2005). Simple and fully automated preparation of [carbonyl- 11 C]WAY100635. ResearchGate. Available at: [Link]

-

Tona, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

-

Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]

-

Shukla, J., et al. (2013). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. PMC. Available at: [Link]

- Google Patents. (2020). US10690635B2 - Purification of glucagon-like peptide 1 analogs. Google Patents.

-

Kasparkova, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

-

Li, Z., et al. (2021). Development of a Candidate 11C‑Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography. PubMed Central. Available at: [Link]

-

Pekošak, A., & Poot, A. J. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2021). Peptide purification using HPLC? ResearchGate. Available at: [Link]

-

Zhang, M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Available at: [Link]

-

van der Lingen, E., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. Available at: [Link]

-

Hong, T. K. (2015). Quality Control of Radiopharmaceutical. ResearchGate. Available at: [Link]

-

ACR. (2025). Quality Control: PET (Revised 10-9-2025). Accreditation Support. Available at: [Link]

-

Van der Mey, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. PMC. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Organic-chemistry.org. Available at: [Link]

-

Li, Y., et al. (2022). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. PubMed Central. Available at: [Link]

-

EFOMP. EFOMP's GUIDELINE | Quality controls in PET/CT and PET/MR. efomp.org. Available at: [Link]

-

Protocols.io. (2016). HPLC Purification of Peptides. Protocols.io. Available at: [Link]

-

Sergeev, A. G., et al. (2022). Methods for the Catalytic Synthesis of Piperazine. ResearchGate. Available at: [Link]

-

Jia, H., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand With Low Lipophilicity for Imaging σ1 Receptors in the Brain. PubMed. Available at: [Link]

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the radioactive metabolites of the 5-HT1A receptor radioligand, [O-methyl-11C]WAY-100635, in monkey and human plasma by HPLC: comparison of the behaviour of an identified radioactive metabolite with parent radioligand in monkey using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis procedure for routine production of [carbonyl-11C]desmethyl-WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

Application Note: Targeted Screening of Methyl 4-piperazin-1-ylbenzoate Derivatives for Acetylcholinesterase (AChE) Inhibition

Introduction & Scientific Rationale

The scaffold Methyl 4-piperazin-1-ylbenzoate hydrochloride represents a "privileged structure" in medicinal chemistry. The piperazine ring acts as a versatile pharmacophore, capable of participating in hydrogen bonding and electrostatic interactions, while the benzoate ester provides a lipophilic anchor and a handle for further derivatization (e.g., into benzamides or hydrazides).

This protocol focuses on the Acetylcholinesterase (AChE) inhibition potential of this class.[1][2][3] Research indicates that

Why This Protocol?

Standard generic protocols often fail to account for the specific physicochemical properties of piperazine salts. This guide addresses:

-

pH Sensitivity: The piperazine nitrogen (

) can buffer assay solutions if not properly managed. -

Salt Stoichiometry: The hydrochloride salt form requires precise molecular weight correction during stock preparation.

-

Ester Stability: The methyl ester moiety is susceptible to hydrolysis in high-pH buffers over long incubation periods.

Chemical Handling & Stock Preparation[4]

Compound: Methyl 4-piperazin-1-ylbenzoate hydrochloride Molecular Weight: ~256.73 g/mol (Monohydrochloride) / ~293.19 g/mol (Dihydrochloride) – Verify specific batch CoA. Solubility: High in water (salt form); Derivatives often require DMSO.

Critical Protocol: Stock Solution Generation

-

Stoichiometric Correction: Check the Certificate of Analysis (CoA) for the salt form (xHCl).

-

Formula:

-

-

Solvent Selection:

-

Parent Scaffold (HCl salt): Dissolve in ddH₂O or PBS (pH 7.4).

-

Lipophilic Derivatives: Dissolve in 100% DMSO to create a 10 mM Master Stock.

-

-

Storage: Aliquot into amber glass vials (ester protection) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Expert Insight: If working with the free base derivatives, avoid acidic aqueous buffers during dilution, as this may protonate the piperazine ring unexpectedly, altering solubility and binding kinetics.

Primary Assay: High-Throughput AChE Inhibition (Modified Ellman’s Method)

This protocol utilizes the Ellman method [3], optimized for 96-well microplates to screen piperazine benzoate derivatives.

Reagents

-

Buffer A: 0.1 M Phosphate Buffer (pH 8.0). Note: pH 8.0 is critical for the thiolate color development.

-

Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (500 U/mg). Stock: 500 U/mL in 0.1 M PBS.

-

Substrate: Acetylthiocholine Iodide (ATChI), 15 mM in water.

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 3 mM in Buffer A containing 0.1 M NaCl and 0.02 M MgCl₂.

Experimental Workflow

-

Plate Setup: Use clear, flat-bottom 96-well plates.

-

Compound Addition:

-

Add 20 µL of test compound (Methyl 4-piperazin-1-ylbenzoate derivative) at varying concentrations (0.1 µM – 100 µM).

-

Control: Add 20 µL of solvent (DMSO/Buffer) for 100% Activity.

-

Blank: Add 20 µL of compound + Buffer (No Enzyme) to correct for intrinsic color.

-

-

Enzyme Incubation:

-

Add 160 µL of Buffer A .

-

Add 10 µL of AChE Enzyme solution (0.05 U/well final).

-

Incubate: 10 minutes at 25°C. This allows the piperazine moiety to interact with the PAS/CAS sites.

-

-

Reaction Initiation:

-

Add 10 µL of DTNB/ATChI Mix (1:1 ratio of DTNB and Substrate stocks).

-

-

Kinetic Readout:

-

Measure Absorbance at 412 nm immediately (t=0) and every 60 seconds for 10 minutes.

-

Data Analysis Logic

Calculate the velocity (

Secondary Assay: Cell Viability (Safety Profiling)

To ensure the observed bioactivity is not due to general cytotoxicity, screen active hits against HepG2 or SH-SY5Y (neuroblastoma) cells.

Method: MTT or MTS Assay.

-

Seeding: 10,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Add compounds at the

concentration determined in the AChE assay. -

Incubation: 24 hours at 37°C, 5% CO₂.

-

Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read at 570 nm.

-

Threshold: Compounds showing <80% viability at effective concentrations should be flagged as potentially toxic.

Visualizing the Workflow & Mechanism

Diagram 1: Screening Workflow

This flowchart illustrates the logical progression from compound preparation to hit validation.

Caption: Step-by-step screening workflow for piperazine benzoate derivatives, prioritizing enzyme inhibition before toxicity profiling.

Diagram 2: Reaction Mechanism (Ellman's)

Understanding the colorimetric generation is vital for troubleshooting background noise.

Caption: Chemical mechanism of the Ellman assay. The inhibitor prevents the formation of Thiocholine, reducing the yellow signal.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Color | Spontaneous hydrolysis of DTNB | Ensure Buffer A is fresh and pH is exactly 8.0. Store DTNB in dark. |

| Precipitation | Poor solubility of derivative | Use DMSO < 2% final concentration. Validate solubility of the specific benzoate derivative. |

| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or measurement time (measure initial velocity |

| No Inhibition | Ester Hydrolysis | The methyl ester may hydrolyze to the acid (inactive) if stored in high pH buffer > 4 hours. Prepare fresh. |

References

-

Dinder, S. et al. (2023).[4] "Piperazine derivatives as Acetylcholinesterase inhibitors: Synthesis, molecular docking, and biological evaluation." Journal of Molecular Structure.

-

Kucukoglu, K. et al. (2023).[4] "Synthesis and biological evaluation of piperazine derivatives as potential cholinesterase inhibitors." Archiv der Pharmazie.

-

Ellman, G. L. et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

-

BenchChem. (2025).[5] "Physicochemical Properties of Piperazine Salts." Technical Guide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-piperazin-1-ylbenzoate Hydrochloride

Topic: Purification Challenges & Troubleshooting Guide

Product: Methyl 4-piperazin-1-ylbenzoate Hydrochloride CAS Registry Number: 163210-97-7 (Free base), 86620-81-7 (Related analogs often confused; specific focus on the 4-piperazinyl benzoate ester). Chemical Formula: C₁₂H₁₆N₂O₂[1][2] · xHCl

Introduction: The Scope of the Challenge

Methyl 4-piperazin-1-ylbenzoate is a critical intermediate in the synthesis of kinase inhibitors and receptor antagonists. Its purification presents a classic "polyamime/ester paradox":

-

The Polarity Trap: You must remove the highly polar, water-soluble excess piperazine without hydrolyzing the labile methyl ester.

-

The Stoichiometry Trap: Piperazine is a dual-nucleophile. Minimizing the formation of the "dumbbell" bis-impurity (1,4-bis(4-methoxycarbonylphenyl)piperazine) is the primary synthetic challenge, but removing it is the primary purification challenge.

This guide provides an autonomous, field-proven troubleshooting workflow for isolating the high-purity Hydrochloride salt.

Part 1: Critical Impurity Profiling (The "Why")

Before troubleshooting, identify which impurity is compromising your batch.

| Impurity Type | Origin | Characteristics | Detection Strategy |

| Excess Piperazine | Reagent (used in 3-5x excess to drive reaction) | Highly water-soluble, hygroscopic, basic. | ¹H NMR (Singlet at ~2.8 ppm). |

| Bis-Impurity | Over-reaction (Piperazine attacks two benzoate molecules) | Highly insoluble in most solvents; "Brick dust" solid. | LC-MS (Dimer mass), High MP solid. |

| Hydrolysis Product | Acid/Base hydrolysis of methyl ester | Carboxylic acid derivative (Amphoteric). | Loss of Methyl singlet in NMR (~3.8 ppm). |

| Aniline Oxidation | Oxidation of the nitrogen-phenyl bond | Yellow/Brown coloration. | Visual inspection (Darkening over time). |

Part 2: Troubleshooting & FAQs

Section A: Workup & Extraction Strategies

Q: My crude reaction mixture is a sticky oil containing excess piperazine. How do I remove it without column chromatography?

A: Exploit the "LogP Divergence" between Piperazine and the Product. Piperazine is hyper-hydrophilic (LogP ≈ -1.50), whereas Methyl 4-piperazin-1-ylbenzoate is moderately lipophilic (LogP ≈ 1.27) [1].[1][2][3][4]

Protocol:

-

Dilution: Dilute the reaction mixture (usually DMSO or DMF) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether (poor solubility of the product).[5]

-

The "Brine/Water" Wash: Wash the organic layer copiously with water (3x) followed by brine.

-

pH Control (Critical): Ensure the aqueous wash is neutral to slightly basic (pH 8-9) .

-

Warning: Do not use acidic washes (e.g., 1M HCl) at this stage. Acidifying will protonate the product's piperazine nitrogen, dragging it into the water and hydrolyzing the ester over time.

-

Q: I see a significant amount of the "Bis-Impurity" (Dimer) precipitating. How do I separate it?

A: Use "Filtration before Extraction." The bis-substituted impurity (1,4-bis(4-methoxycarbonylphenyl)piperazine) is significantly less soluble in organic solvents than the mono-substituted product due to its rigid, symmetric structure and higher molecular weight.

Protocol:

-

Cool the reaction mixture to room temperature or 0°C.

-

Dilute with a non-polar solvent like Diethyl Ether or Hexanes/EtOAc (1:1) .

-

Filter: The bis-impurity often precipitates as a solid. Filter it off before aqueous workup. The filtrate contains your desired mono-product.

Section B: Salt Formation & Crystallization

Q: When generating the HCl salt, I get a hygroscopic gum instead of a solid. What went wrong?

A: You likely trapped water or used an excess of wet acid. Hydrochlorides of piperazine derivatives are prone to forming hygroscopic hydrates if water is present during salt formation.

Correct Protocol (Anhydrous Precipitation):

-

Dry the Free Base: Ensure the free base organic solution (EtOAc or DCM) is dried thoroughly over Na₂SO₄.

-

Solvent Switch: Evaporate the solvent and redissolve the oil in Anhydrous Ethanol or 1,4-Dioxane .

-

Acid Addition: Add 4M HCl in Dioxane or HCl gas dropwise at 0°C.

-

Stoichiometry: Add exactly 1.05 - 1.1 equivalents. Excess HCl can protonate the aniline nitrogen (very low pKa), leading to unstable di-salts that are hygroscopic.

-

-

Precipitation: If gumming occurs, add a "Anti-solvent" like Diethyl Ether or MTBE dropwise with vigorous stirring to induce powder formation.

Q: My product is colored (yellow/brown) even after recrystallization. How do I fix this?

A: This is likely oxidative degradation of the aniline-like nitrogen. Aniline derivatives oxidize easily.

Remediation:

-

Charcoal Treatment: Dissolve the salt in hot Methanol/Ethanol. Add Activated Carbon (5 wt%), reflux for 15 mins, and filter hot through Celite.

-

Recrystallization: Recrystallize from Ethanol/Diethyl Ether . The colored impurities usually remain in the mother liquor.

Part 3: Step-by-Step Purification Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture, highlighting the decision points for removing specific impurities.

Caption: Logical workflow for separating piperazine and bis-impurities via solubility differences.

Part 4: Data & Specifications

Table 1: Solubility Profile & Solvent Selection

| Solvent | Free Base Solubility | HCl Salt Solubility | Application |

| Water | Low (< 1 mg/mL) | High (> 50 mg/mL) | Workup (removes Piperazine) |

| Dichloromethane | High | Low | Extraction of Free Base |

| Ethanol | Moderate | Moderate (Hot) | Recrystallization Solvent |

| Diethyl Ether | Low | Insoluble | Anti-solvent for precipitation |

| DMSO/DMF | High | High | Reaction Solvent (Avoid for workup) |

Table 2: Key Physical Properties

| Property | Value | Relevance |

| Molecular Weight | 220.27 (Free Base) | Calculation of stoichiometry. |

| pKa (Piperazine N) | ~8.8 [2] | Site of HCl salt formation. |

| pKa (Aniline N) | ~2.5 | Too weak to protonate in mild conditions. |

| LogP | 1.27 (Product) vs -1.50 (Piperazine) | Basis for aqueous extraction. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736532, 4-(4-methylpiperazin-1-yl)benzoic acid (Analog Reference). Retrieved from [Link][2]

-

ResearchGate. Discussions on Removing Excess Piperazine from Reaction Mixtures. Retrieved from [Link]

-

PrepChem. Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate (Methodology Reference). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]

Technical Support Center: Optimizing Reaction Conditions for Mono-Alkylation of Piperazine

Welcome to the Technical Support Center for the selective mono-alkylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this critical synthetic transformation. The piperazine motif is a prevalent scaffold in medicinal chemistry, and achieving selective mono-functionalization is a common challenge.[1] This resource offers practical, field-proven insights to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes with higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the mono-alkylation of piperazine?

The main difficulty arises from the symmetrical nature of the piperazine ring, which contains two secondary amine groups of nearly identical reactivity.[2] This leads to the common side reaction of di-alkylation, where the alkylating agent reacts with both nitrogen atoms, resulting in a mixture of mono- and di-substituted products, as well as unreacted starting material. The separation of these components can be challenging and often leads to reduced yields of the desired mono-alkylated product.[3]

Q2: What are the main strategies to achieve selective mono-alkylation?

There are three primary strategies to favor the formation of the mono-alkylated product:

-

Using a Protecting Group: This is often the most reliable method. One nitrogen atom is temporarily blocked with a protecting group, such as the tert-butoxycarbonyl (Boc) group, directing alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[2][4]

-

Controlling Stoichiometry: Employing a large excess of piperazine relative to the alkylating agent statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product.[2][4]

-

Formation of a Monopiperazinium Salt: By reacting piperazine with one equivalent of acid, a monopiperazinium salt is formed. The protonated nitrogen is deactivated, thus reducing its nucleophilicity and favoring alkylation at the free nitrogen.[2][3][5]

Troubleshooting Guides & Protocols

This section provides detailed troubleshooting guides in a question-and-answer format for the most common methods used for piperazine mono-alkylation.

Method 1: Alkylation of Mono-Protected Piperazine (e.g., N-Boc-Piperazine)

This is a robust and widely used method for achieving high selectivity.

Experimental Workflow

Caption: Workflow for mono-alkylation via a protected intermediate.

Troubleshooting Guide: Mono-Boc Protection of Piperazine

Q: My reaction is producing a significant amount of di-Boc-piperazine. What went wrong?

A: This is a common issue and can be addressed by:

-

Slowing the Addition of Boc₂O: Add the di-tert-butyl dicarbonate (Boc₂O) solution dropwise to the piperazine solution at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, reducing the chance of a second acylation.

-

Controlling Stoichiometry: While some protocols use a 1:1 ratio, using a slight excess of piperazine (e.g., 1.1 to 2 equivalents) can favor mono-protection.[6]

-

Using an Acid Mediator: Protonating one of the piperazine nitrogens with one equivalent of acid can effectively block it, leading to selective mono-acylation.[6]

Q: I am having difficulty separating the mono-Boc-piperazine from unreacted piperazine and the di-Boc byproduct.

A: Purification can be challenging. Consider the following:

-

Extraction: During the work-up, carefully adjust the pH of the aqueous layer. Unreacted piperazine is highly water-soluble, especially at acidic pH. The mono- and di-Boc derivatives are more organic-soluble.

-